
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as BCPT, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BCPT belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. However, it has been suggested that 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to inhibit the activation of NF-κB and reduce the expression of its downstream target genes, such as COX-2 and iNOS. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been suggested to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential anti-oxidant effects. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to reduce the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating its potential hepatoprotective effects. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been suggested to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been extensively studied in vitro and in vivo, making it a well-established compound for scientific research. However, 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has some limitations for lab experiments. It has poor water solubility, which limits its bioavailability and makes it challenging to administer in vivo. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione. One potential direction is to improve its bioavailability by developing novel drug delivery systems, such as nanoparticles or liposomes. Another direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. The mechanism of action of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione needs to be further elucidated to fully understand its therapeutic potential. Additionally, the safety and toxicity of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione need to be thoroughly investigated before its clinical applications.
Synthesemethoden
The synthesis of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with 2-benzoyl-4-chloroaniline in the presence of a suitable catalyst. The reaction can be carried out using various solvents, including ethanol, acetonitrile, and dimethylformamide. The yield of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. These effects make 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been found to exhibit anti-tumor effects. It has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has been suggested as a potential candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
5-[(2-benzoyl-4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4/c19-11-6-7-14(12(8-11)15(23)10-4-2-1-3-5-10)20-9-13-16(24)21-18(26)22-17(13)25/h1-9H,(H3,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKFDBFPDOUMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(NC(=O)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)
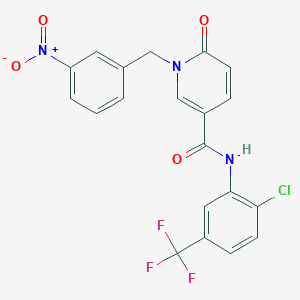
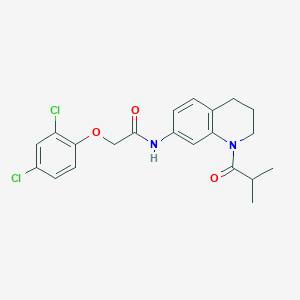
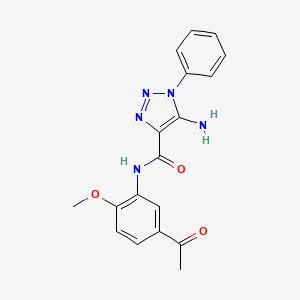
![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)
![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)

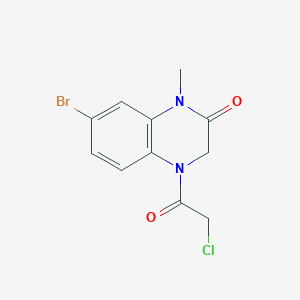
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)
![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)
![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)
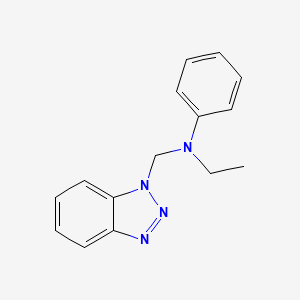
![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)